molecular formula C18H18N4O2 B2725543 N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798617-89-6

N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2725543
CAS RN: 1798617-89-6
M. Wt: 322.368
InChI Key: NWIQBYNXSXPQBN-UHFFFAOYSA-N
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Description

“N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Characterization

N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide is part of a broader class of compounds involving 1,2,4-triazoles, which are synthesized through various chemical reactions. These compounds are characterized using a range of spectroscopic techniques to confirm their structure. The synthesis processes often explore the reactivity of different functional groups, aiming to create derivatives with potentially valuable properties (Bektaş et al., 2007; Alotaibi et al., 2018).

Potential Biological Activities

The focus on compounds such as this compound often extends to their biological activities. Research in this area aims to discover new substances with antimicrobial, antiviral, or other pharmacologically relevant actions. For instance, derivatives of 1,2,4-triazoles have been examined for their antimicrobial activities against various test microorganisms, showing that some possess good to moderate activities (Bektaş et al., 2007; Fandaklı et al., 2012). Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents.

Chemical Properties and Reactivity

Understanding the chemical properties and reactivity of compounds like this compound is crucial for their application in synthetic chemistry. Investigations into their behavior under different conditions can lead to the development of novel synthetic pathways or the improvement of existing ones, enhancing the efficiency and scope of synthetic chemistry (Ikemoto et al., 2005; Witalewska et al., 2019).

Applications in Drug Discovery

While ensuring to exclude specifics about drug use, dosage, and side effects, it's worth noting that the structural motifs present in compounds like this compound are of significant interest in drug discovery. Their synthesis and biological evaluation form a crucial part of research aimed at identifying new therapeutic agents. The exploration of their potential effects on various biological targets can lead to the discovery of novel drugs with improved efficacy and safety profiles (Mahesh et al., 2011).

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-5-phenyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-24-15-10-6-7-13(11-15)12-19-18(23)17-16(20-22-21-17)14-8-4-3-5-9-14/h3-11,16-17,20-22H,2,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHQPADQEONWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2C(NNN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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